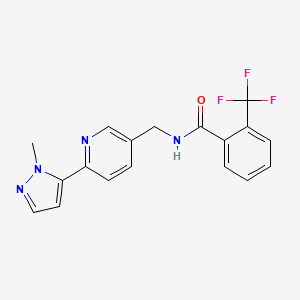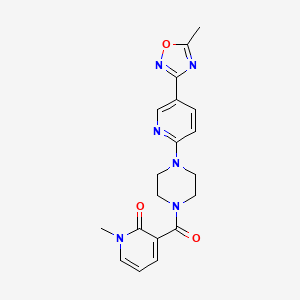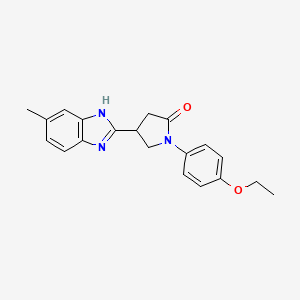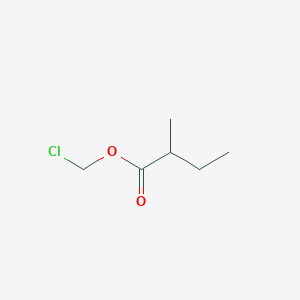
Chloromethyl 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 2-methylbutanoate is a chemical compound with the IUPAC name this compound . It has a molecular weight of 150.6 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 . This indicates that the molecule contains 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .
Scientific Research Applications
Aroma and Flavor Chemistry
Chloromethyl 2-methylbutanoate and its related compounds, such as 2-methylbutanoate esters, play a significant role in the aroma and flavor chemistry of fruits. For instance, in apples, these compounds are key contributors to the fruit's aroma. The biosynthesis of these esters, including their origins and conversions, has been studied in different apple cultivars, revealing significant differences in product distributions between varieties (Rowan et al., 1996). Additionally, the organoleptic impact of ethyl 2-methylbutanoate enantiomers in wines has been analyzed, demonstrating their influence on wine aroma (Lytra et al., 2014).
Enantioselectivity in Chemical Reactions
The enantiomeric distribution of 2-methylbutanoates is another area of interest. Studies have used chiral gas chromatography to analyze the enantiomeric distribution in various fruits, including apples and pineapples, which helps understand the chemical complexity of fruit aromas (Rettinger et al., 1991). Furthermore, research on the adsorption of (S)-2-methylbutanoic acid on Pt(111) single-crystal surfaces has provided insights into chiral templating of surfaces, highlighting the potential enantioselectivity of certain chemical processes (Lee & Zaera, 2006).
Synthesis and Organic Chemistry Applications
In the field of organic chemistry, this compound and related compounds have been the focus of various synthesis studies. For instance, efficient synthesis routes for chloromethyl esters, such as chloromethyl 2-ethoxy-2-methylpropanoate, have been developed, which are crucial for the production of various organic compounds (Ragan et al., 2010). Additionally, the kinetics and mechanisms of reactions involving similar compounds, such as the oxidation of 2-hydroxy-3-methylbutanoic acid, have been extensively studied, providing valuable insights for organic chemists (Signorella et al., 1992).
Mechanism of Action
Target of Action
Chloromethyl 2-methylbutanoate is a type of ester . Esters are widely found in nature and are often responsible for the characteristic fragrances of fruits and flowers . They are used in perfumes and as flavoring agents . .
Mode of Action
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This structure allows them to participate in various chemical reactions.
One such reaction is the Blanc chloromethylation . In this reaction, aromatic rings react with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids, to form chloromethyl arenes . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Biochemical Pathways
For instance, fats and vegetable oils are esters of long-chain fatty acids and glycerol . Esters of phosphoric acid are also of utmost importance to life .
Pharmacokinetics
Esters are generally known to be hydrolyzed in the body, either by esterases or by spontaneous chemical reactions .
Result of Action
Esters in general are known to have a wide range of effects depending on their specific structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the ester is hydrolyzed . Other factors, such as temperature and the presence of other chemicals, can also influence the action of the ester.
Properties
IUPAC Name |
chloromethyl 2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAJDLGBTVHGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)
![N-(4-methoxybenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014759.png)
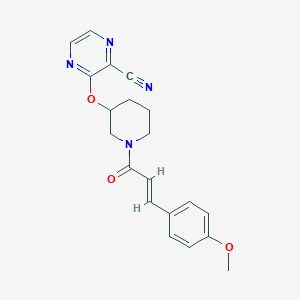
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)
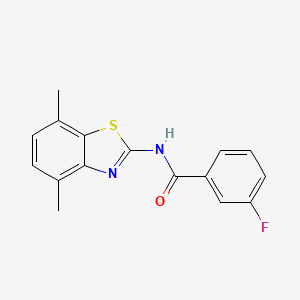
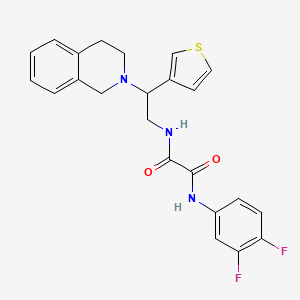
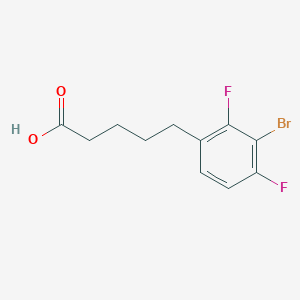
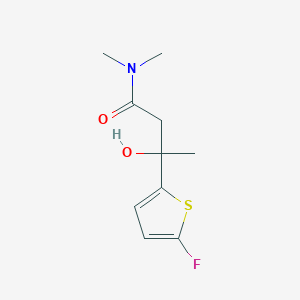
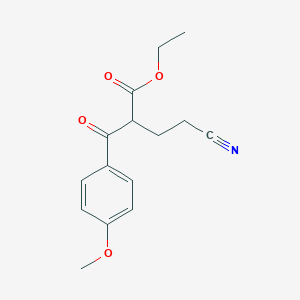
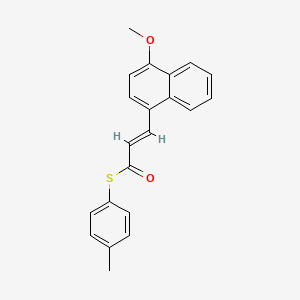
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)
